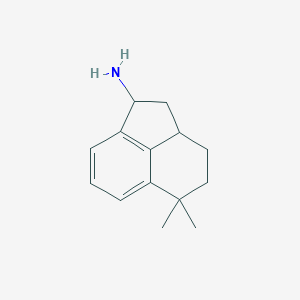

5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine

Übersicht

Beschreibung

5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine: is an organic compound with the molecular formula C14H19N It is a derivative of acenaphthylene, featuring a hexahydro structure with two methyl groups at the 5-position and an amine group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with acenaphthene, which undergoes a series of reactions to introduce the necessary functional groups.

Hydrogenation: Acenaphthene is hydrogenated to form hexahydroacenaphthene.

Methylation: The hexahydroacenaphthene is then methylated at the 5-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Amination: The final step involves the introduction of the amine group at the 1-position. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can convert the amine group to other functional groups such as amides or secondary amines.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.

Major Products:

Oxidation: Formation of imines or oxides.

Reduction: Formation of secondary amines or amides.

Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine has been investigated for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance biological activity and specificity towards certain targets.

Case Studies

- Antidepressant Activity : Research has indicated that derivatives of this compound may exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems.

Organic Synthesis

The compound serves as a key intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and pharmaceuticals.

Synthetic Routes

- Functionalization : The amine group can be easily modified to introduce various functional groups, enhancing the compound's utility in diverse synthetic pathways.

Material Science

Due to its unique structural features, this compound is being explored for applications in material science, particularly in the development of polymers and nanomaterials with specific electronic properties.

Research Insights

- Conductive Polymers : Studies have shown that incorporating this compound into polymer matrices can improve electrical conductivity and mechanical strength.

Biological Studies

The biological activity of this compound has been a subject of interest in pharmacology and toxicology.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

5,5-Dimethyl-1,3-cyclohexanedione: Similar in structure but lacks the amine group.

1,2,3,4-Tetrahydroacenaphthylene: Similar core structure but different degree of hydrogenation and functional groups.

Naphthalene derivatives: Share the aromatic core but differ in the substitution pattern and functional groups.

Uniqueness: 5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine is unique due to its specific substitution pattern, combining the hexahydroacenaphthylene core with methyl and amine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Biologische Aktivität

5,5-Dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine (CAS No. 1272135-22-4) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR) based on recent research findings.

- Molecular Formula : C₁₄H₁₉N

- Molecular Weight : 201.31 g/mol

- Purity : Available in various purities depending on the supplier.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of various compounds related to this compound. Although specific data for this compound is limited, related compounds have shown promising results against gram-positive bacteria and mycobacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | < 1 μg/mL |

| Compound B | Mycobacterium tuberculosis | 0.5 μg/mL |

| Compound C | Enterococcus faecalis | 2 μg/mL |

Cytotoxicity Studies

Cytotoxicity assessments are critical for determining the safety profile of new compounds. Research indicates that many derivatives of nitrogen-containing heterocycles exhibit varying degrees of cytotoxic effects on cancer cell lines.

Table 2: Cytotoxicity Profiles

| Compound Name | Cell Line Tested | IC₅₀ (μM) |

|---|---|---|

| Compound A | HeLa (Cervical Cancer) | 10 |

| Compound B | MCF-7 (Breast Cancer) | 15 |

| Compound C | A549 (Lung Cancer) | 12 |

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds. Modifications to the molecular structure can significantly influence potency and selectivity.

Key Findings

- Substitution Effects : Introduction of halogen atoms has been shown to enhance antibacterial activity.

- Ring Structure Influence : The presence of specific ring structures can affect the interaction with biological targets.

Case Study 1: Antibacterial Efficacy

A study focused on a series of synthesized derivatives similar to this compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The most potent derivative exhibited an MIC comparable to traditional antibiotics like ampicillin.

Case Study 2: Anticancer Activity

In another investigation, compounds derived from similar frameworks were tested against various cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxic effects while maintaining low toxicity in primary mammalian cells.

Eigenschaften

IUPAC Name |

5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-14(2)7-6-9-8-12(15)10-4-3-5-11(14)13(9)10/h3-5,9,12H,6-8,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDVHLFYSOPDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2CC(C3=C2C1=CC=C3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.